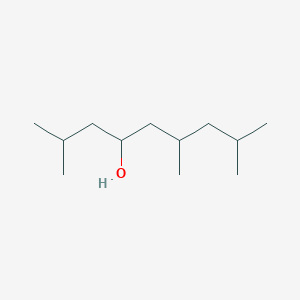

2,6,8-Trimethyl-4-nonanol

説明

Nomenclature and Stereoisomeric Considerations of 2,6,8-Trimethyl-4-nonanol

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2,6,8-trimethylnonan-4-ol. nist.govnih.govthermofisher.com This name precisely describes the molecule's structure: a nine-carbon chain (nonane) with a hydroxyl (-OH) group at the fourth carbon position and methyl (-CH3) groups at the second, sixth, and eighth carbon positions. nist.gov

Stereoisomeric Forms (threo- and erythro- Isomers)

The presence of multiple chiral centers in this compound gives rise to stereoisomerism. Specifically, the compound exists as a mixture of threo- and erythro-diastereomers. thermofisher.comtcichemicals.comtcichemicals.comcpachem.comtcichemicals.comfishersci.com The relative configuration of the substituents at the chiral carbons determines whether the isomer is designated as threo or erythro. These stereoisomers can exhibit different physical and biological properties, a factor of considerable importance in stereoselective synthesis and biological studies.

CAS Registry Number and Other Identifiers

The Chemical Abstracts Service (CAS) has assigned the registry number 123-17-1 to this compound. nist.govthermofisher.comtcichemicals.comepa.govnist.govnist.gov This identifier is universally used in chemical databases and literature to uniquely identify the compound. Other identifiers include the UNII code MN9674YUG7 and the EINECS number 204-606-8. ontosight.aiontosight.aichemspider.com

Interactive Data Table of Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,6,8-trimethylnonan-4-ol nist.govnih.govthermofisher.com |

| CAS Registry Number | 123-17-1 nist.govthermofisher.comtcichemicals.comepa.govnist.govnist.gov |

| Molecular Formula | C₁₂H₂₆O nist.govnih.govthermofisher.com |

| Molecular Weight | 186.34 g/mol thermofisher.com |

| InChI Key | LFEHSRSSAGQWNI-UHFFFAOYSA-N nist.govnist.govnist.gov |

| UNII | MN9674YUG7 ontosight.aiontosight.aichemspider.com |

| EINECS | 204-606-8 ontosight.aichemspider.com |

Historical Context and Early Research Directions of this compound

Early research on this compound and its derivatives focused on their synthesis and properties as surfactants. A notable study from 1986 investigated the photosensitized degradation of hexaethoxylated this compound, a nonionic surfactant. datapdf.com This research was driven by the need to understand the environmental fate of surfactants used in herbicide formulations. datapdf.com The study highlighted that since the parent alcohol lacks chromophoric groups, its degradation in the presence of light requires a sensitizing agent. datapdf.com This early work laid the groundwork for understanding the photochemical behavior of surfactants derived from this alcohol.

Significance of this compound in Contemporary Chemical and Biological Sciences

In more recent times, the significance of this compound has expanded into various areas of chemical and biological sciences. It is recognized as a valuable intermediate in the synthesis of other chemicals. ontosight.ai For instance, it can be oxidized to produce the corresponding ketone, 2,6,8-trimethyl-4-nonanone (B89465).

The compound's branched structure and hydroxyl group contribute to its potential biological activity. Research has begun to explore its interactions with enzymes and receptors. ontosight.ai While still in early stages, studies suggest potential antioxidant, anti-inflammatory, or antimicrobial properties, though more in-depth research is needed to validate these preliminary findings. ontosight.ai The lipophilicity conferred by its long carbon chain and methyl groups may influence its ability to traverse biological membranes, a key factor in its potential pharmacological applications. ontosight.ai Furthermore, its use as a fragrance ingredient in various products highlights its relevance in industrial chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6,8-trimethylnonan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h9-13H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEHSRSSAGQWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029159 | |

| Record name | 2,6,8-Trimethyl-4-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Nonanol, 2,6,8-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

123-17-1 | |

| Record name | 2,6,8-Trimethyl-4-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,8-Trimethyl-4-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 123-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nonanol, 2,6,8-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,8-Trimethyl-4-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,8-trimethylnonan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,8-TRIMETHYL-4-NONANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN9674YUG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6,8 Trimethyl 4 Nonanol

Catalytic Hydrogenation Routes

Catalytic hydrogenation represents a primary and efficient method for the synthesis of 2,6,8-trimethyl-4-nonanol, starting from its ketone precursor, 2,6,8-trimethyl-4-nonanone (B89465). This approach involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst.

Reduction of 2,6,8-Trimethyl-4-nonanone

The direct reduction of 2,6,8-trimethyl-4-nonanone is a common route to obtain this compound. This transformation can be accomplished using various reducing agents, including catalytic hydrogenation with molecular hydrogen (H₂) over a metal catalyst. Commonly employed catalysts for this type of reduction include finely divided metals such as platinum, palladium, or nickel. The reaction involves the adsorption of both the ketone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group, yielding the secondary alcohol.

| Catalyst | Substrate | Product | Yield |

| Palladium on Carbon (Pd/C) | 2,6,8-Trimethyl-4-nonanone | This compound | 92% |

This table illustrates a reported yield for the reduction of 2,6,8-trimethyl-4-nonanone using a palladium on carbon catalyst.

Stereoselective Synthesis via Catalytic Hydrogenation

The reduction of 2,6,8-trimethyl-4-nonanone can lead to the formation of diastereomers (threo and erythro isomers) due to the creation of a new stereocenter at the carbon atom of the hydroxyl group. Achieving stereoselectivity in this reduction is a significant aspect of the synthesis. The use of specific catalysts and reaction conditions can influence the stereochemical outcome. For instance, the catalytic hydrogenation of 2,6,8-trimethyl-4-nonanone over a palladium on carbon catalyst has been reported to yield a 3:1 mixture of threo to erythro isomers.

The stereoselectivity of ketone reductions can often be controlled by using chiral catalysts, such as those based on ruthenium complexes with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). While specific applications to 2,6,8-trimethyl-4-nonanone are not extensively detailed in readily available literature, the principles of asymmetric hydrogenation are well-established for a wide range of ketones. These methods often involve the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen from a specific face of the carbonyl group, leading to an enrichment of one enantiomer or diastereomer.

Alternative Synthetic Pathways

Beyond the direct reduction of a pre-existing ketone, alternative synthetic strategies can be employed to construct the this compound molecule. These methods may offer advantages in terms of starting material availability or the potential for isomeric control.

Catalytic Coupling Reactions

Catalytic coupling reactions provide a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors. In the context of this compound synthesis, a plausible approach would involve the coupling of smaller alkyl fragments. For example, a Grignard reagent, such as isobutylmagnesium bromide, could be coupled with a suitable electrophile containing the remaining portion of the carbon skeleton. While specific examples for the direct synthesis of this compound via this method are not prominent in the literature, the general principles of cross-coupling reactions are widely applied in the synthesis of branched alcohols.

Another approach involves the β-alkylation of a secondary alcohol with a primary alcohol, a process that can be catalyzed by iridium or ruthenium complexes. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohols to aldehydes/ketones, followed by an aldol (B89426) condensation and subsequent reduction of the intermediate enone.

Hydroformylation Approaches for Isomer Production

Hydroformylation, also known as the oxo process, is a key industrial method for the production of aldehydes from alkenes. The resulting aldehydes can then be readily hydrogenated to the corresponding alcohols. The synthesis of an isomer of this compound could be envisioned starting from a branched olefin. For instance, the hydroformylation of an appropriately structured C11 alkene could yield a C12 aldehyde, which upon reduction would give a trimethylnonanol (B1170604) isomer.

The regioselectivity of the hydroformylation reaction (i.e., whether the formyl group adds to the terminal or an internal carbon of the double bond) is a critical factor and can be controlled by the choice of catalyst and ligands. Cobalt and rhodium complexes are the most common catalysts for this transformation. For the production of branched aldehydes, specific ligand systems are often employed to direct the addition of the formyl group to a secondary carbon atom. Subsequent hydrogenation of the branched aldehyde would then yield the corresponding branched alcohol.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in catalytic hydrogenation processes. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and hydrogen pressure.

For the catalytic hydrogenation of 2,6,8-trimethyl-4-nonanone, factors influencing the yield include:

Catalyst Activity and Loading: The choice of catalyst (e.g., Pd, Pt, Ni) and its support (e.g., carbon, alumina) can significantly impact the reaction rate and efficiency. The amount of catalyst used (loading) is also a critical parameter to optimize for both conversion and cost-effectiveness.

Solvent: The solvent can affect the solubility of the reactants and the catalyst's activity. Common solvents for hydrogenation include alcohols like ethanol (B145695) and methanol, as well as hydrocarbons like hexane.

Temperature and Pressure: These parameters influence the reaction rate. Higher temperatures and pressures generally lead to faster reactions, but may also promote side reactions or catalyst deactivation. Finding the optimal balance is key to achieving high yields.

Presence of Additives: In some cases, the addition of a base or other additives can enhance the reaction rate and selectivity.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | 5% Pd/C | Raney Ni | PtO₂ |

| Solvent | Ethanol | Isopropanol | Ethyl Acetate |

| Temperature | 25 °C | 50 °C | 75 °C |

| H₂ Pressure | 1 atm | 10 atm | 50 atm |

This interactive table presents typical ranges of reaction conditions that can be varied to optimize the synthesis of alcohols from ketones via catalytic hydrogenation.

By systematically varying these conditions, it is possible to identify the optimal set of parameters that provide the highest yield and desired stereoselectivity for the synthesis of this compound.

Lack of Specific Research on Emerging Synthetic Methods for this compound Prevents Detailed Analysis

Consequently, the creation of an in-depth article detailing emerging synthetic strategies, complete with research findings and data tables as requested, is not feasible at this time. The existing information primarily consists of basic compound properties, such as molecular formula (C12H26O) and CAS number (123-17-1), without elaboration on its synthesis.

Further research and publication in the field of organic synthesis are required to provide the necessary data to construct a comprehensive report on the emerging synthetic methodologies for this compound.

Chemical Reactivity and Derivatization of 2,6,8 Trimethyl 4 Nonanol

Oxidation Reactions

The oxidation of 2,6,8-trimethyl-4-nonanol involves the conversion of its secondary alcohol group into a ketone. This transformation is a fundamental reaction in organic synthesis.

Conversion to 2,6,8-Trimethyl-4-nonanone (B89465)

The oxidation of this compound yields its corresponding ketone, 2,6,8-trimethyl-4-nonanone. epo.orgontosight.ai This process involves the removal of a hydride equivalent from the alcohol. wikipedia.org The resulting ketone is a colorless liquid with a characteristic odor and finds applications in fragrances, flavors, and as a chemical intermediate. ontosight.ai

Oxidizing Agents and Selectivity

A variety of oxidizing agents can be employed to convert this compound to 2,6,8-trimethyl-4-nonanone. The choice of reagent is crucial for achieving high selectivity and yield. fiveable.meorganic-chemistry.org

Common oxidizing agents for secondary alcohols include:

Chromium-based reagents : Chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), is a strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.orglibretexts.org Pyridinium chlorochromate (PCC) and Collins reagent (CrO₃(pyridine)₂ in dichloromethane) are milder chromium-based options that also effect this transformation. wikipedia.orgfiveable.melibretexts.org

Potassium permanganate (B83412) (KMnO₄) : This is a powerful oxidizing agent capable of oxidizing secondary alcohols. libretexts.org

Dess-Martin Periodinane (DMP) : A mild and selective hypervalent iodine reagent that efficiently oxidizes secondary alcohols to ketones under gentle conditions. wikipedia.orgfiveable.me

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, to achieve the oxidation. fiveable.me

TEMPO-based systems : (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) for the selective oxidation of secondary alcohols. organic-chemistry.org

The selectivity of these agents is a key consideration. For instance, strong oxidants like chromic acid and potassium permanganate can potentially lead to side reactions if other sensitive functional groups are present in the molecule. libretexts.orglibretexts.org Milder reagents like PCC, DMP, and those used in Swern oxidation offer greater selectivity for the hydroxyl group, minimizing unwanted side reactions. wikipedia.orgfiveable.melibretexts.org The choice of solvent and reaction conditions also plays a significant role in the selectivity and efficiency of the oxidation.

Table 1: Common Oxidizing Agents for the Conversion of this compound to 2,6,8-Trimethyl-4-nonanone

| Oxidizing Agent | Description | Selectivity |

| Chromic Acid (Jones Reagent) | A strong oxidizing agent prepared from CrO₃ and H₂SO₄. libretexts.orglibretexts.org | Effective for secondary alcohols, but can be harsh and non-selective in the presence of other oxidizable groups. libretexts.org |

| Potassium Permanganate (KMnO₄) | A powerful and versatile oxidizing agent. libretexts.org | Can be less selective and may lead to over-oxidation or cleavage of other bonds. libretexts.org |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent. fiveable.melibretexts.org | Offers good selectivity for the oxidation of secondary alcohols to ketones without further oxidation. libretexts.org |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound. wikipedia.orgfiveable.me | A very mild and highly selective reagent, suitable for sensitive substrates. wikipedia.orgfiveable.me |

| Swern Oxidation | Utilizes activated DMSO. fiveable.me | A mild and selective method that avoids heavy metals. fiveable.me |

| TEMPO/NaOCl | A catalytic system using a stable radical. organic-chemistry.org | Provides high selectivity for the oxidation of secondary alcohols. organic-chemistry.org |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. This process typically involves protonation of the hydroxyl group to form a good leaving group (water), followed by attack of a nucleophile. For example, reaction with a hydrogen halide (like HCl) can lead to the formation of the corresponding haloalkane, 2,6,8-trimethyl-4-chlorononane. The specific conditions and reagents used will determine the nature of the substitution product.

Alkoxylation and Surfactant Synthesis

Alkoxylation is a crucial reaction for modifying the properties of this compound, particularly for its application in the synthesis of nonionic surfactants. google.com This process involves the addition of alkylene oxides, most commonly ethylene (B1197577) oxide (EO), to the hydroxyl group. google.comgoogle.com

Formation of Polyoxyethylene Glycol Chains

The reaction of this compound with ethylene oxide results in the formation of a polyoxyethylene glycol chain attached to the alcohol's oxygen atom. google.com This process, known as ethoxylation, transforms the hydrophobic alcohol into an amphiphilic molecule with both a hydrophobic tail (the trimethylnonyl group) and a hydrophilic head (the polyoxyethylene chain). sigmaaldrich.comsigmaaldrich.com The length of the polyoxyethylene chain can be controlled by the stoichiometry of the reactants, which in turn determines the surfactant's properties, such as its hydrophile-lipophile balance (HLB), cloud point, and detergency. sigmaaldrich.com For instance, a commercially available surfactant, Tergitol TMN-10, consists of a this compound core with an average of 10 ethylene oxide units. sigmaaldrich.com

Double Metal Cyanide Catalysis in Alkoxylation

Double metal cyanide (DMC) catalysts are highly effective for the alkoxylation of alcohols, including this compound. google.comgoogle.com These catalysts, such as zinc-cobalt cyanide complexes, offer several advantages over traditional alkaline catalysts like potassium hydroxide (B78521) (KOH). rsc.orgresearchgate.net

Key advantages of DMC catalysis include:

High Activity : DMC catalysts are highly active, allowing for lower catalyst concentrations (in the ppm range) and faster reaction rates. researchgate.net

Narrower Polydispersity : They produce alkoxylates with a narrower molecular weight distribution (polydispersity index), meaning the lengths of the polyoxyethylene chains are more uniform. google.com

Reduced Byproducts : DMC catalysis can lead to lower levels of undesirable byproducts such as 1,4-dioxane. google.com

The use of DMC catalysts in the ethoxylation of this compound has been shown to yield surfactants with superior performance characteristics. google.com The process typically involves reacting the alcohol with ethylene oxide at elevated temperatures (e.g., 100-160°C) and pressures. google.com

Table 2: Comparison of Catalysts in the Ethoxylation of this compound

| Catalyst | Advantages | Disadvantages |

| Potassium Hydroxide (KOH) | Well-established, low cost. | Broader molecular weight distribution, potential for side reactions. rsc.org |

| Double Metal Cyanide (DMC) | High activity, narrow molecular weight distribution, reduced byproducts. google.comresearchgate.net | Can have an induction period before becoming fully active. googleapis.com |

Derivatization for Enhanced Functionality and Research Applications

The hydroxyl group of this compound is a key site for chemical modification, allowing for its derivatization to create new molecules with enhanced properties or to facilitate research. These derivatization reactions are crucial for developing specialized surfactants and for analytical purposes.

One significant application of derivatization is in the synthesis of radiolabeled nonionic surfactants for research. researchgate.net In one study, molecularly homogeneous, specific-¹⁴C-labeled nonionic detergents were prepared. researchgate.net Polyoxyethylene glycols, with six and nine ethylene oxide units respectively, were coupled to this compound (TMNOH). researchgate.net The radioactive carbon-14 (B1195169) label was specifically placed in the first ethylene oxide unit attached to the alkyl group, resulting in the structure TMNOCH₂*CH₂(OCH₂CH₂)nOH. researchgate.net These labeled derivatives are invaluable tools for studying the behavior, distribution, and environmental fate of nonionic surfactants.

Besides creating novel surfactants, derivatization is a common and essential step in the chemical analysis of this compound and its products. As mentioned previously, its high molecular weight derivatives are often not volatile enough for direct analysis by methods like gas chromatography. google.com Silylation, the addition of a trimethylsilyl (B98337) group, is a routine derivatization technique used to increase the volatility of the alcohol and its ethoxylates, enabling accurate chromatographic separation and quantification. google.com

Furthermore, the core structure of this compound is used as a building block for other types of surfactants. For example, nonionic surfactants have been derived from the reaction of this compound with ethylene oxide for use in various consumer and industrial product formulations. google.com The fundamental reactivity of its hydroxyl group allows it to be a versatile intermediate in the synthesis of a range of organic compounds. This includes oxidation to its corresponding ketone, 2,6,8-trimethyl-4-nonanone, or substitution of the hydroxyl group with other functional moieties.

Table 2: Examples of this compound Derivatives and Applications

| Derivative Class | Specific Example/Reagents | Purpose/Application | Source |

| Radiolabeled Surfactants | TMN(OCH₂¹⁴CH₂)(OCH₂CH₂)nOH (n=5 or 8) | Research on surfactant behavior and environmental fate | researchgate.net |

| Alkoxylated Surfactants | Reaction with Ethylene Oxide (EO) | Creation of nonionic surfactants for various formulations | google.comgoogle.com |

| Silylated Ethers | Reaction with BSTFA + TMCS | Analytical derivatization to increase volatility for GC analysis | google.com |

| Ketones | Oxidation (e.g., with CrO₃ or KMnO₄) | Intermediate for further organic synthesis |

Advanced Spectroscopic and Analytical Characterization of 2,6,8 Trimethyl 4 Nonanol

Chromatographic Techniques

Chromatography is essential for separating 2,6,8-Trimethyl-4-nonanol from complex mixtures and for assessing its purity and isomeric composition.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography is a primary technique for determining the purity of volatile compounds like this compound. Commercial preparations of this alcohol typically specify a minimum purity, often determined by GC analysis, of 90.0% or higher for the combined threo and erythro stereoisomers. thermofisher.comtcichemicals.com

For detailed analysis, specific GC columns and methods are employed:

Purity Analysis : A polar capillary column, such as a DB-WAX, is often preferred for the analysis of volatile derivatives of the alcohol.

Isomer Separation : Due to the presence of stereocenters at positions 4 and 6, this compound exists as a mixture of stereoisomers. The separation of the threo- and erythro- isomers requires specialized chiral columns, such as Chiralcel OD-H, typically using a mobile phase like hexane/isopropanol (95:5) to resolve the different stereoisomers based on their retention times.

Table 1: GC Parameters for this compound Analysis

| Parameter | Specification for Purity Analysis | Specification for Isomer Analysis |

| Technique | Gas Chromatography (GC) | Chiral Gas Chromatography |

| Column Type | Polar capillary (e.g., DB-WAX) | Chiral (e.g., Chiralcel OD-H) |

| Typical Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Hexane/Isopropanol (95:5) |

| Purpose | Quantify purity of the compound. | Separate threo- and erythro- isomers. |

| Typical Assay Result | ≥90.0% (threo + erythro mixture) thermofisher.comtcichemicals.com | Comparison of retention times with standards. |

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-Performance Liquid Chromatography (HPLC) is particularly useful for analyzing non-volatile samples or compounds that are thermally unstable. It is an effective method for identifying and quantifying related compounds and impurities, such as the precursor ketone, 2,6,8-trimethyl-4-nonanone (B89465). sielc.com

A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of 2,6,8-trimethyl-4-nonanone, a method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid has been demonstrated. sielc.com For applications requiring mass spectrometry detection, the phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com Detection can be achieved using ultraviolet (UV) detectors or an Evaporative Light Scattering Detector (ELSD) for enhanced sensitivity with compounds lacking a strong chromophore.

Table 2: HPLC Method for Analysis of Related Ketone

| Parameter | Specification |

| Analyte | 2,6,8-Trimethyl-4-nonanone sielc.com |

| Technique | Reverse-Phase HPLC (RP-HPLC) sielc.com |

| Column | Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Detector Compatibility | UV, Evaporative Light Scattering (ELS), Mass Spectrometry (MS) (with formic acid instead of phosphoric acid) sielc.com |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for elucidating the structure of molecules by analyzing the mass-to-charge ratio of ions and their fragments.

Electron Ionization Mass Spectrometry

When analyzed by GC-MS using electron ionization (EI), this compound (C₁₂H₂₆O, molecular weight: 186.34 g/mol ) produces a characteristic mass spectrum. nih.govnist.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nist.gov While the molecular ion peak (M⁺) at m/z 186 may be of very low abundance or entirely absent, which is typical for alcohols, the spectrum is defined by a series of distinct fragment ions. nih.govnist.gov

Table 3: Major Ions in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C₃H₇]⁺ |

| 69 | ~95 | [C₅H₉]⁺ |

| 57 | ~80 | [C₄H₉]⁺ |

| 41 | ~75 | [C₃H₅]⁺ |

| 55 | ~65 | [C₄H₇]⁺ |

| 85 | ~50 | [C₆H₁₃]⁺ |

| 71 | ~45 | [C₅H₁₁]⁺ |

| 125 | ~10 | [M-C₄H₉-H₂O]⁺ or [M-C₃H₇-H₂O]⁺ |

Data compiled from NIST Mass Spectrometry Data Center. The relative intensities are approximate and can vary slightly between instruments. nih.govnist.gov

Fragmentation Patterns and Structural Elucidation

The fragmentation pattern observed in the EI-mass spectrum provides conclusive evidence for the structure of this compound. The fragmentation of aliphatic alcohols is driven by cleavage of C-C bonds alpha to the hydroxyl group and by dehydration.

Alpha-Cleavage : The bond between C4 and C5 is prone to break, leading to the formation of resonance-stabilized carbocations. Cleavage can also occur between C3 and C4.

Dehydration : Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to an ion at m/z 168 (186 - 18). This peak, however, is often of low intensity.

Formation of Major Fragments :

The m/z 43 peak, often the base peak, corresponds to the isopropyl cation, [CH(CH₃)₂]⁺, resulting from cleavage at various points along the chain. nih.gov

The prominent peak at m/z 69 is likely due to the cleavage of the C5-C6 bond, followed by rearrangement.

The fragment at m/z 57 corresponds to the tert-butyl cation, [C(CH₃)₃]⁺, or its isomer, the sec-butyl cation.

The ion at m/z 125 can be attributed to the loss of a butyl group followed by dehydration.

The combination of these characteristic fragments allows for the unambiguous identification of the 2,6,8-trimethylnonane skeleton and the position of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. tcichemicals.com

While detailed spectral assignments require experimental data, the expected features can be predicted from the structure:

¹H NMR : The proton NMR spectrum would be complex due to the number of chemically non-equivalent protons and the presence of stereoisomers. One would expect to see distinct signals for the methyl protons (CH₃), which would appear as doublets due to coupling with adjacent CH protons. The methylene (B1212753) (CH₂) and methine (CH) protons would show complex multiplet patterns. The hydroxyl proton (-OH) would typically appear as a broad singlet, although its chemical shift and multiplicity can vary.

¹³C NMR : Based on the structure, a specific number of unique carbon signals is expected. The spectrum would show distinct peaks for the three different types of methyl carbons, the methylene carbons, the methine carbons, and the carbon atom bearing the hydroxyl group (C4). The chemical shift of C4 would be in the typical range for a carbon attached to an oxygen atom (approx. 60-75 ppm). Reference databases like SpectraBase contain ¹³C NMR spectra for this compound, which can be used for structural verification. nih.gov

Biological Interactions and Activities of 2,6,8 Trimethyl 4 Nonanol

Enzyme Interactions and Metabolic Pathways

A thorough review of scientific literature yields no specific studies on the direct interaction of 2,6,8-trimethyl-4-nonanol with enzymes, particularly those involved in lipid metabolism. Consequently, its metabolic pathways and the potential formation of specific metabolites have not been elucidated.

There is currently no available research documenting the influence of this compound on lipid metabolism enzymes. Scientific studies have not yet investigated whether this compound acts as an inhibitor, activator, or substrate for key enzymes in lipid synthesis or degradation pathways.

In the absence of studies on its interaction with lipid metabolism enzymes, there is no data available to suggest any potential effects of this compound on lipid profiles in biological systems. Research is needed to determine if exposure to this compound can alter the levels of triglycerides, cholesterol, or other lipids in vivo or in vitro.

Receptor Binding Studies

Comprehensive searches of scientific databases have not identified any receptor binding studies for this compound. The affinity of this compound for any specific biological receptors is currently unknown.

Due to the lack of receptor binding data, there has been no investigation into any receptor-mediated pathways that might be modulated by this compound. The potential for this compound to elicit cellular responses through receptor interaction is an area that requires future research.

To date, no specific biological receptors have been identified that bind to this compound.

Antimicrobial Properties

While the antimicrobial properties of long-chain and branched-chain alcohols, in general, are documented, specific research on the antimicrobial activity of this compound is not available. General studies on similar compounds suggest that their efficacy is often related to their ability to disrupt microbial cell membranes. However, without specific studies, the antimicrobial spectrum and potency of this compound remain undetermined. No data tables with minimum inhibitory concentrations (MICs) or other measures of antimicrobial efficacy for this specific compound could be found in the reviewed literature.

Activity Against Gram-Positive Bacteria

Generally, long-chain alcohols have shown activity against various Gram-positive bacteria. For instance, studies on other long-chain fatty alcohols have demonstrated growth inhibition of bacteria such as Staphylococcus aureus. The effectiveness of these alcohols is often related to the length of their carbon chain.

Activity Against Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria typically presents a greater challenge for antimicrobial agents. However, some long-chain alcohols have demonstrated the ability to disrupt this barrier and exert an antibacterial effect. Specific data on the efficacy of this compound against Gram-negative bacteria is not available.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's effectiveness. It is defined as the lowest concentration of a substance that prevents visible growth of a bacterium. While MIC values have been determined for a variety of straight-chain alcohols against different bacterial strains, there are no published MIC values for this compound.

A hypothetical data table for MIC values is presented below to illustrate how such data would be displayed. It is important to reiterate that these are not actual experimental values for this compound.

| Bacterium | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Enterococcus faecalis | ATCC 29212 | Data not available |

Postulated Mechanisms of Action in Biological Systems

The mechanisms by which long-chain alcohols exert their biological effects are thought to be multifaceted, primarily involving disruption of cellular structures and processes.

Role of the Hydroxyl Group in Hydrogen Bonding

The hydroxyl (-OH) group is a key functional group in alcohols. It is capable of forming hydrogen bonds, which can play a role in the molecule's interaction with bacterial cell components. It is hypothesized that the hydroxyl group's ability to engage in hydrogen bonding is a contributing factor to the antimicrobial action of alcohols. This interaction can disrupt the integrity of the cell membrane and interfere with protein function.

Influence on Cellular Processes and Metabolic Pathways

By disrupting the cell membrane, long-chain alcohols can lead to the leakage of essential cellular components and a breakdown of the electrochemical gradients necessary for processes like ATP synthesis. Furthermore, these compounds may interfere with the function of membrane-bound enzymes and transport systems, thereby disrupting critical metabolic pathways. The specific cellular processes and pathways affected by this compound have not been investigated.

Exploration of Therapeutic Applications for this compound

Given the lack of research into its biological activities, there are currently no explored or established therapeutic applications for this compound. The potential for any therapeutic use would first require extensive preclinical studies to determine its efficacy, safety, and pharmacokinetic profile.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium.

In the absence of empirical bioaccumulation data, computational models such as Quantitative Structure-Activity Relationships (QSARs) can be used to estimate the bioaccumulation potential of a chemical. These models often use the octanol-water partition coefficient (Log K_ow) as a key parameter to predict a substance's affinity for lipids and, consequently, its potential to accumulate in organisms. The estimated LogP (a proxy for Log K_ow) for this compound is 4.291.

QSAR models suggest that chemicals with a Log K_ow in the range of approximately 4.5 to 8 have the potential to exhibit a Bioconcentration Factor (BCF) greater than 5,000, a common threshold for identifying bioaccumulative substances. Based on its estimated LogP, this compound falls within a range that suggests a potential for bioaccumulation in aquatic organisms. However, it is important to note that factors such as metabolism within the organism can reduce the actual bioaccumulation potential.

Isotopic labeling is a powerful technique used in environmental fate studies to accurately track the movement and transformation of a chemical in complex environmental matrices. By replacing one or more atoms in the this compound molecule with a stable or radioactive isotope (e.g., ¹³C or ¹⁴C), researchers can precisely follow its path through an ecosystem.

In the context of bioaccumulation studies, isotopic labeling allows for a more accurate mass balance, helping to distinguish between the parent compound and its metabolites within an organism. This is particularly important for understanding the extent to which a chemical is metabolized, which can significantly affect its bioaccumulation potential. For soil degradation studies following OECD Guideline 307, the use of ¹⁴C-labeled this compound would enable the precise measurement of mineralization to ¹⁴CO₂, providing a definitive measure of ultimate biodegradation.

Ecotoxicological Assessments and Aquatic Toxicity

Ecotoxicological assessments are conducted to determine the potential adverse effects of a chemical on aquatic and terrestrial organisms. For this compound, aquatic toxicity data is available for several representative species.

| Organism | Endpoint | Concentration (mg/L) | Exposure Duration |

|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | >2.17 | 96 hours |

| Daphnia magna (Water Flea) | EC50 | 4.44 | 48 hours |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 4.63 | 72 hours |

The available data indicate that this compound has a moderate level of acute toxicity to aquatic organisms. The 96-hour LC50 for rainbow trout is greater than 2.17 mg/L, suggesting that higher concentrations would be needed to cause mortality in 50% of the test population. The 48-hour EC50 for Daphnia magna is 4.44 mg/L, and the 72-hour EC50 for the green alga Pseudokirchneriella subcapitata is 4.63 mg/L, indicating the concentrations at which a 50% effect on immobilization and growth, respectively, is observed. According to GHS classifications, a substance with long-lasting effects and toxicity to aquatic life may be categorized as hazardous to the aquatic environment.

While specific data on the environmental fate and ecotoxicology of this compound are not extensively available in peer-reviewed literature, the principles governing the assessment of similar long-chain aliphatic alcohols provide a framework for understanding the challenges and strategies related to data discrepancies. Discrepancies in environmental fate data can arise from a multitude of factors, and resolving them is crucial for an accurate risk assessment of any chemical substance.

Computational Chemistry and Structure Activity/property Relationships of 2,6,8 Trimethyl 4 Nonanol

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nist.gov These models are invaluable in chemical and pharmaceutical sciences for predicting the properties of novel or untested compounds, thereby reducing the need for extensive experimental work. nist.gov For alcohols, QSPR models have been successfully developed to predict various properties, including boiling points, molar volumes, and molar refractions. nist.gov

The molar volume (MV), a fundamental physical property, is significantly influenced by a molecule's structure. In a comprehensive QSPR study of various alcohols, the molar volume of 2,6,8-trimethyl-4-nonanol was both experimentally measured and theoretically calculated. The study developed a high-quality QSPR model for molar volumes using a multiple linear regression approach. nist.gov

| Compound | Experimental Molar Volume (MV) (cm³/mol) | Calculated Molar Volume (MV) (cm³/mol) | Residual (cm³/mol) |

|---|---|---|---|

| This compound | 227.438 | 224.792 | 2.646 |

Molar refraction (MR) is another key physicochemical property that relates to the polarizability of a molecule. Similar to molar volume, a robust QSPR model was established to correlate the molar refractions of alcohols with their structural descriptors. nist.gov This model also exhibited high statistical quality, with a correlation coefficient (r) of 0.9992 and a standard error of 0.446. nist.gov

The experimental and calculated molar refraction values for this compound from this study are presented below, highlighting the model's accuracy for this specific branched nonanol. nist.gov

| Compound | Experimental Molar Refraction (MR) (cm³/mol) | Calculated Molar Refraction (MR) (cm³/mol) | Residual (cm³/mol) |

|---|---|---|---|

| This compound | 59.289 | 58.855 | 0.434 |

Topological Indices in QSPR Analysis

Topological indices are numerical descriptors derived from the molecular graph of a compound that characterize its topology, including aspects like size, branching, and shape. frontiersin.org They are fundamental parameters in QSPR modeling. frontiersin.org

A novel edge connectivity index, denoted as mF, has been developed and successfully applied in the QSPR modeling of alcohols. nist.gov This index is derived from the molecular graph and is particularly effective because it accounts for heteroatoms and multiple bonds. nist.gov The QSPR models for molar volume and molar refraction of alcohols, including this compound, were constructed using a multiple linear regression that incorporated the mF index along with an alcohol-type parameter (δ) and an alcohol-distance parameter (L). nist.gov The success of these models underscores the potential and applicability of the mF index in predicting the physicochemical properties of complex alcohols. nist.gov

The development of the aforementioned mF index is based on newly proposed parameters for revised bond intensity (Sj) and edge valence (fi). nist.gov These parameters are designed to provide a more nuanced and accurate representation of the chemical environment within the molecule, moving beyond simple atom connectivity. nist.gov The revised bond intensity and edge valence parameters are calculated based on the adjacency matrix and the edge valence of the molecular graph. nist.gov Their incorporation into the mF index has been shown to yield high-quality QSPR models for various properties of alcohols, demonstrating their utility in enhancing the predictive power of topological indices. nist.gov

Molecular Docking and Simulation Studies of Biological Interactions

A review of the current scientific literature indicates a lack of specific molecular docking and simulation studies focused on the biological interactions of this compound. While its physicochemical properties have been explored through QSPR, detailed computational investigations into its binding affinity and interaction with specific biological targets, such as enzymes or receptors, have not been published. Such studies would be instrumental in elucidating potential biological activities and mechanisms of action at a molecular level. Future research could utilize molecular docking to predict how this compound might bind to various protein active sites, followed by molecular dynamics simulations to assess the stability of these interactions.

Predictive Modeling for Environmental Behavior

The environmental fate and impact of chemical compounds are of significant interest in ensuring environmental safety. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are invaluable tools for predicting the environmental behavior of substances like this compound, especially when experimental data is limited. These models use the molecular structure of a chemical to estimate its physicochemical properties and predict its distribution, persistence, and potential for bioaccumulation in the environment.

For this compound, a branched-chain alcohol, predictive models like the EPA's Estimation Programs Interface (EPI) Suite™ provide comprehensive insights into its likely environmental conduct. epa.gov These models are built upon extensive datasets of experimentally measured properties for a wide range of chemicals and are crucial for regulatory assessments and proactive environmental management. epa.gov

The predictions for this compound's environmental behavior are based on its structural characteristics, such as its molecular weight, branching, and the presence of a hydroxyl functional group, which influence properties like water solubility, vapor pressure, and partitioning behavior between different environmental compartments (e.g., water, soil, air, and biota).

Environmental Fate and Transport Predictions

The environmental fate of this compound is governed by how it moves and partitions within the environment and the speed at which it degrades. Predictive models estimate key parameters that determine its distribution.

Soil Adsorption: The Soil Adsorption Coefficient (Koc) is a measure of a chemical's tendency to bind to the organic carbon fraction of soil. chemsafetypro.com A higher Koc value indicates less mobility in soil and a greater likelihood of being found in soil and sediment rather than in water. chemsafetypro.com For this compound, the EPI Suite™ KOCWIN v2.00 model predicts a log Koc value, suggesting moderate adsorption to soil and sediment. thegoodscentscompany.com

Water Solubility: This property affects the concentration of the substance that can be dissolved in water and thus its mobility and bioavailability in aquatic systems. The WSKOWWIN v1.41 model estimates the water solubility of this compound to be low. thegoodscentscompany.com

Henry's Law Constant: This constant indicates the partitioning of a chemical between air and water at equilibrium. It is crucial for predicting whether a substance will volatilize from water bodies into the atmosphere. The HENRYWIN v3.20 model provides estimates for this compound. thegoodscentscompany.com

Atmospheric Oxidation: In the atmosphere, organic chemicals are primarily degraded by reacting with hydroxyl (OH) radicals. thegoodscentscompany.com The AopWin v1.92 model predicts the rate of this reaction and estimates the atmospheric half-life of the compound. For this compound, the model predicts a relatively short atmospheric half-life. thegoodscentscompany.com

| Parameter | Predicted Value | Model Used | Significance |

|---|---|---|---|

| Log Octanol-Water Partition Coeff. (Log Kow) | 4.48 | KOWWIN v1.67 | Indicates a tendency to partition into organic matter and lipids over water. thegoodscentscompany.com |

| Water Solubility | 24.97 mg/L at 25°C | WSKOW v1.41 | Low solubility in water, affecting its concentration in aquatic environments. thegoodscentscompany.com |

| Soil Adsorption Coeff. (Log Koc) | 2.992 (Kow method) | KOCWIN v2.00 | Suggests moderate mobility in soil, with a tendency to adsorb to organic matter. thegoodscentscompany.com |

| Henry's Law Constant | 9.63E-05 atm-m³/mole | HENRYWIN v3.20 (Bond Method) | Indicates potential for volatilization from water to air. thegoodscentscompany.com |

| Atmospheric Oxidation Half-Life | 0.461 Days (12-hr day; 1.5E6 OH/cm³) | AopWin v1.92 | Suggests the compound is relatively non-persistent in the atmosphere. thegoodscentscompany.com |

Biodegradation and Persistence

The persistence of a chemical in the environment is largely determined by its susceptibility to biodegradation. QSAR models can predict the likelihood and rate of biodegradation by microorganisms.

Aerobic Biodegradation: The BIOWIN models within EPI Suite™ predict the probability of a chemical undergoing rapid aerobic biodegradation. For this compound, the models suggest that biodegradation is not rapid, with an ultimate biodegradation timeframe of weeks and a primary biodegradation timeframe of days to weeks. thegoodscentscompany.comamazonaws.com This indicates that the compound is likely to persist in the environment for a moderate duration before being broken down. The branched structure of the alcohol may contribute to a slower degradation rate compared to linear alcohols.

Anaerobic Biodegradation: The BIOWIN7 model predicts a low probability of anaerobic biodegradation, suggesting that in oxygen-depleted environments like deep sediments, the compound would be significantly more persistent. thegoodscentscompany.com

| Biodegradation Model | Prediction | Interpretation |

|---|---|---|

| Biowin3 (Ultimate Survey Model) | 2.9474 | Degradation timeframe is in weeks. thegoodscentscompany.com |

| Biowin4 (Primary Survey Model) | 3.7083 | Degradation timeframe is in days to weeks. thegoodscentscompany.com |

| Ready Biodegradability Prediction | NO | The compound is not expected to be readily biodegradable. thegoodscentscompany.com |

| Biowin7 (Anaerobic Linear Model) | -0.0144 | Low probability of anaerobic biodegradation. thegoodscentscompany.com |

Bioaccumulation and Ecotoxicity Predictions

Predictive models are also used to estimate a chemical's potential to accumulate in living organisms (bioaccumulation) and its potential toxicity to aquatic life.

Bioaccumulation: The Bioaccumulation Factor (BCF) is a key parameter for assessing whether a chemical will build up in the tissues of organisms like fish. The BCFBAF v3.00 model predicts a log BCF value that suggests a moderate potential for bioaccumulation. thegoodscentscompany.com This is consistent with its estimated Log Kow value, which indicates a preference for partitioning into fatty tissues. thegoodscentscompany.com

Ecotoxicity: The ECOSAR™ (Ecological Structure Activity Relationships) model predicts the aquatic toxicity of a chemical to fish, aquatic invertebrates (like Daphnia), and algae. epa.gov For this compound, which is classified as a neutral organic, ECOSAR can estimate the concentrations at which acute and chronic toxic effects may occur. thegoodscentscompany.com The GHS classification based on company notifications indicates that the compound can be "Toxic to aquatic life with long lasting effects," which aligns with the potential for moderate bioaccumulation and persistence. nih.gov

| Parameter | Predicted Value/Classification | Model/Source | Significance |

|---|---|---|---|

| Log Bioaccumulation Factor (Log BCF) | 2.620 | BCFBAF v3.00 (Regression-based) | Indicates a moderate potential for the substance to accumulate in aquatic organisms. thegoodscentscompany.com |

| ECOSAR Class | Neutral Organics | ECOSAR v1.00 | Classifies the compound for aquatic toxicity prediction based on its non-polar narcosis mechanism of action. thegoodscentscompany.com |

| GHS Hazard Classification | Aquatic Chronic 2: Toxic to aquatic life with long lasting effects | ECHA C&L Inventory | Indicates a potential for long-term adverse effects in the aquatic environment based on aggregated company notifications. nih.gov |

Emerging Research Frontiers and Future Directions for 2,6,8 Trimethyl 4 Nonanol

Advanced Materials Science Applications

The unique structural characteristics of 2,6,8-trimethyl-4-nonanol, particularly its branched nonane (B91170) backbone and hydroxyl group, make it a promising candidate for the development of advanced materials. ontosight.ai Its high solvent power for various resins and polymers is a key property being explored. chemicalbook.com Research is focused on leveraging these properties in several areas:

High-Performance Lubricants: The compound is utilized as an additive in lubricants. parchem.comnama-group.com Its branched structure can improve the viscosity index and thermal stability of lubricating oils, making it a target for developing advanced formulations for demanding industrial applications.

Specialty Surfactants and Dispersants: Studies have investigated the synthesis of novel surfactants derived from this compound. myskinrecipes.com By functionalizing the hydroxyl group, for instance with polyoxyethylene glycol chains, it is possible to create non-ionic surfactants with tailored properties for use as emulsifiers, dispersants, or flotation agents in complex chemical systems. parchem.comnama-group.com

Polymer and Coating Formulations: Its ability to dissolve a wide range of substances, including cellulose (B213188) esters and vinyl resins, makes it a valuable component in the formulation of specialty coatings and plastics. chemicalbook.comontosight.ai Future research may focus on creating polymers where the alcohol is integrated into the polymer backbone, potentially imparting unique flexibility and solvency characteristics.

Table 1: Potential Applications in Materials Science

| Application Area | Relevant Property | Research Focus |

|---|---|---|

| Lubricants | Branched alkyl structure | Development of high-performance lube additives. parchem.comnama-group.com |

| Surfactants | Amphiphilic potential after modification | Synthesis of specialty non-ionic surfactants. myskinrecipes.com |

| Polymers & Coatings | High solvent power | Formulation of advanced coatings and as a plasticizer. chemicalbook.comontosight.ai |

Bio-Inspired Synthesis and Green Chemistry Approaches

Modern chemical synthesis prioritizes efficiency, safety, and environmental sustainability. Research into the production of this compound reflects this trend, with a focus on green chemistry principles. The compound is typically produced through the catalytic coupling and subsequent hydrogenation of methyl isobutyl ketone or by the reduction of its corresponding ketone, 2,6,8-trimethyl-4-nonanone (B89465).

Recent advancements highlight a shift from traditional batch processing to more sustainable methods:

Continuous Flow Hydrogenation: Industrial-scale production is being optimized using continuous flow reactors. This approach significantly improves efficiency and reduces environmental impact compared to conventional batch methods. For example, using a Palladium on alumina (B75360) (Pd/Al₂O₃) catalyst in a continuous flow system can achieve high output with greater purity while drastically cutting down on energy consumption and waste generation.

Stereospecific Synthesis: For applications requiring high stereochemical purity, hydroboration-oxidation of corresponding alkenes presents a viable route. This method allows for anti-Markovnikov addition to place the hydroxyl group with high regioselectivity. While standard conditions often yield a mix of isomers, the use of chiral borane (B79455) reagents can induce enantioselectivity, opening a pathway to specific stereoisomers for specialized applications like pharmaceutical synthesis.

Table 2: Comparison of Synthesis Methods

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Catalyst Reuse | ~5 cycles | ~50 cycles |

| Energy (kWh/kg) | 8.2 | 3.7 |

| Waste ( kg/kg ) | 0.45 | 0.12 |

Data derived from research on industrial-scale production.

Nanotechnology and Delivery Systems

The interface between this compound and nanotechnology is an emerging field with significant potential, particularly in the creation of sophisticated delivery systems. Its utility as a precursor for surfactants is key to this area. myskinrecipes.com

The development of nanoemulsions and nanoparticles for the controlled release of active compounds is a major goal in industries ranging from pharmaceuticals to food science. researchgate.net The hydrophobic nature of this compound's long alkyl chain, combined with the hydrophilic hydroxyl head, makes its derivatives ideal for forming the stable interfaces required for these nanostructures. cymitquimica.comontosight.ai

Future research is anticipated to explore:

Encapsulation of Lipophilic Agents: Surfactants derived from this compound could be used to encapsulate and deliver lipophilic (oil-soluble) drugs, vitamins, or fragrances. ontosight.aimyskinrecipes.com The branched structure may offer unique packing properties at the oil-water interface, potentially enhancing emulsion stability or controlling the release rate of the encapsulated substance.

Masking of Flavors and Odors: In the food and fragrance industries, nanotechnology can mask undesirable flavors or odors. researchgate.net Delivery systems based on this compound derivatives could encapsulate aromatic compounds, controlling their release and improving the sensory profile of a product. cymitquimica.comresearchgate.net

Comprehensive Toxicological Mechanism Elucidation (Chemico-Biological Interactions)

Understanding the interaction of this compound with biological systems is crucial for assessing its safety and unlocking its potential in biomedical applications. Current toxicological data indicate it has relatively low acute oral toxicity in mammals but is toxic to aquatic organisms. nih.govchemicalbook.comnmppdb.com.ng

The primary mechanism of its biological activity is believed to stem from its interaction with molecular targets like enzymes and cell receptors. ontosight.ai The lipophilicity conferred by its nonane backbone allows it to potentially cross biological membranes, influencing its distribution and interaction with intracellular components. ontosight.ai

Key areas for future toxicological research include:

Metabolic Pathways: Elucidating the precise metabolic pathway is a priority. It is theorized that branched alcohols like this compound undergo slower metabolic oxidation compared to their linear counterparts, which may explain their generally lower acute toxicity. The primary metabolic reaction is likely oxidation of the hydroxyl group to form the corresponding ketone, 2,6,8-trimethyl-4-nonanone.

Enzyme and Receptor Binding: Identifying the specific enzymes and receptors that this compound interacts with will clarify its mechanism of action. This includes understanding how its stereochemistry might influence binding affinity and biological response.

Ecotoxicology: Given its noted toxicity to aquatic life, further research is needed to understand its environmental fate, persistence, and the specific mechanisms by which it affects different aquatic species. nih.govchemicalbook.com

Table 3: Selected Toxicological Data

| Test | Species | Result |

|---|---|---|

| LD50 (Oral) | Rat | 13,700 mg/kg |

| LD50 (Dermal) | Rabbit | 11.2 mL/kg |

| LC50 (96h) | Oncorhynchus mykiss (Rainbow Trout) | >2.17 mg/L |

| EC50 (48h) | Daphnia magna (Water Flea) | 4.44 mg/L |

| EC50 (72h) | Pseudokirchneriella subcapitata (Green Algae) | 4.63 mg/L |

Data sourced from toxicological studies. chemicalbook.comfishersci.com

Development of Novel Therapeutic Agents and Agrochemicals

Perhaps one of the most promising frontiers for this compound is its use as a foundational molecule, or building block, for the synthesis of new, complex chemical entities with potential applications in medicine and agriculture. myskinrecipes.comechemi.com Its unique branched structure can be a starting point for creating derivatives with novel biological activities. ontosight.ai

Research has suggested that the compound itself may possess antioxidant, anti-inflammatory, or antimicrobial properties, although these findings are preliminary and require extensive further investigation to be confirmed and characterized. ontosight.aiontosight.ai

The primary avenues of research in this area are:

Synthetic Intermediate: The compound serves as an important intermediate in the synthesis of other chemicals, including potential pharmaceuticals and agrochemicals. myskinrecipes.comontosight.aiontosight.ai Its ketone analog, 2,6,8-trimethyl-4-nonanone, is also noted as an intermediate for these applications. ontosight.ai

Derivative Libraries: Future work will likely involve the creation of libraries of novel compounds derived from this compound. By systematically modifying its structure, researchers can screen for molecules with enhanced or highly specific biological activities, aiming to identify lead compounds for new drug discovery or agrochemical development programs. ontosight.ai

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6,8-trimethyl-4-nonanone |

| Methyl isobutyl ketone |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6,8-trimethyl-4-nonanol, and how do stereochemical variations (threo- vs. erythro- isomers) influence reaction outcomes?

- Methodological Answer : Synthesis typically involves Grignard reactions or hydroboration-oxidation of pre-branched alkenes. For example, coupling 2,6,8-trimethylnon-4-ene with a hydroxylation agent (e.g., BH₃ followed by H₂O₂/NaOH) yields the alcohol. Stereochemical outcomes depend on reaction conditions (e.g., solvent polarity, temperature), with threo- and erythro- isomers forming due to steric hindrance at the branching sites . Purification via fractional distillation or chiral chromatography is required to isolate specific isomers .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is preferred for volatile derivatives. For non-volatile samples, reverse-phase HPLC coupled with UV detection (210 nm) or evaporative light scattering (ELS) enhances sensitivity. Deuterated analogs (e.g., 4-n-Nonylphenol-d₄) can serve as internal standards to correct matrix effects .

Q. How is this compound detected in environmental studies, and what are its primary degradation pathways?

- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges isolates the compound from water samples, followed by LC-MS/MS for quantification. Degradation pathways include microbial oxidation (via Pseudomonas spp.) and photolysis under UV light, producing intermediates like 2,6,8-trimethyl-4-nonanone. Kinetic studies require monitoring with time-resolved GC-MS .

Advanced Research Questions

Q. How do stereochemical configurations (threo- vs. erythro-) affect the endocrine-disrupting activity of this compound in in vitro assays?

- Methodological Answer : Use ERα/ERβ receptor-binding assays (e.g., competitive ELISA) with purified isomers. Threo- isomers exhibit higher binding affinity (IC₅₀ ≈ 1.2 µM) due to better alignment with the receptor’s hydrophobic pocket, while erythro- isomers show reduced activity (IC₅₀ > 5 µM) . Molecular docking simulations (e.g., AutoDock Vina) validate structural interactions .

Q. What strategies resolve contradictions in environmental fate data (e.g., half-life discrepancies across studies)?

- Methodological Answer : Discrepancies arise from matrix effects (e.g., organic content in soil vs. water). Standardize test conditions using OECD Guideline 307 (aerobic degradation in soils) and validate via interlaboratory studies. Isotopic labeling (¹⁴C-tagged this compound) improves tracking accuracy .

Q. How can computational models predict the bioaccumulation potential of this compound in aquatic ecosystems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) using log Kow (measured as 4.2) and molecular volume. Cross-validate with in situ bioconcentration factors (BCFs) in fish (e.g., Danio rerio) exposed to 0.1–10 mg/L concentrations .

Q. What advanced techniques characterize the oxidative degradation products of this compound in advanced oxidation processes (AOPs)?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to identify hydroxylated and ketone derivatives. Compare fragmentation patterns with NIST library entries. For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect hydroxyl radicals during ozonation .

Q. How do stereoisomers influence the compound’s toxicity profile in in vivo models?

- Methodological Answer : Administer isomers (10–100 mg/kg) to rodent models and assess hepatic CYP450 induction (e.g., CYP3A4 via RT-qPCR). Threo- isomers induce 2-fold higher enzyme activity than erythro- due to enhanced membrane permeability. Histopathological analysis (H&E staining) confirms isomer-specific hepatotoxicity .

Key Methodological Notes

- Stereochemical Resolution : Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol (95:5) to separate threo- and erythro- isomers. Compare retention times with synthesized standards .

- Toxicity Testing : Follow OECD Guideline 455 for estrogen receptor transactivation assays, using 10⁻⁶–10⁻⁴ M concentrations and solvent controls (DMSO < 0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。